molecular formula C20H16ClFN2O3 B2776242 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-93-8

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2776242
CAS No.: 946302-93-8
M. Wt: 386.81
InChI Key: FAHPQHUFMFHKQN-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-fluorobenzyl group, a methoxyphenyl group, and a dihydropyridine carboxamide core.

Preparation Methods

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the chloro-fluorobenzyl and methoxyphenyl groups. The synthetic route typically starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. The chloro-fluorobenzyl and methoxyphenyl groups are then introduced through nucleophilic substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new bioactive molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer treatments.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2-chloro-6-fluorobenzyl)-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.

    1-(2-chloro-6-fluorobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and interaction with biological targets. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3/c1-27-14-6-2-5-13(11-14)23-19(25)15-7-4-10-24(20(15)26)12-16-17(21)8-3-9-18(16)22/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHPQHUFMFHKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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